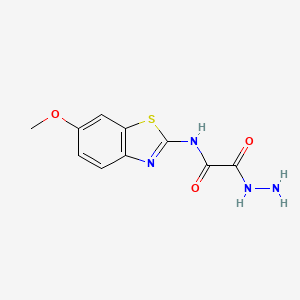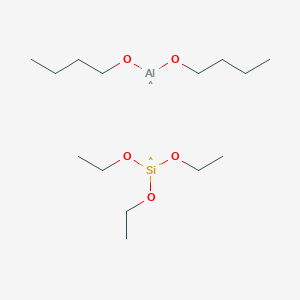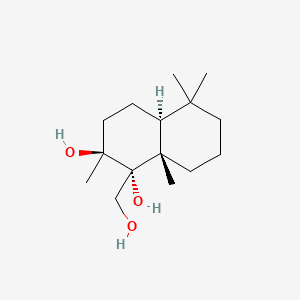
Isoalbrassitriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoalbrassitriol is a sesquiterpene compound that is produced by the fungus Alternaria brassicae. This compound is part of a group of metabolites that play a significant role in the pathogenesis of the fungus, contributing to its virulence and ability to infect host plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoalbrassitriol typically involves the cultivation of Alternaria brassicae in a controlled environment. The fungus is grown in liquid still culture, where it produces various metabolites, including this compound . The specific conditions for the synthesis include maintaining an optimal temperature and pH level to ensure maximum yield of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar approach to its synthetic preparation. Large-scale fermentation processes are employed, where the fungus is cultivated in bioreactors. The conditions are carefully monitored and controlled to optimize the production of this compound. After the fermentation process, the compound is extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Isoalbrassitriol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen from this compound results in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound.
Applications De Recherche Scientifique
Isoalbrassitriol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of sesquiterpenes and their derivatives.
Biology: this compound is studied for its role in the pathogenesis of Alternaria brassicae and its interaction with host plants.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Mécanisme D'action
The mechanism of action of isoalbrassitriol involves its interaction with specific molecular targets in the host plant. It disrupts the normal physiological processes of the plant, leading to cell damage and death. The compound targets various pathways involved in plant defense mechanisms, making the host more susceptible to infection by Alternaria brassicae .
Comparaison Avec Des Composés Similaires
Isoalbrassitriol is similar to other sesquiterpenes produced by Alternaria brassicae, such as deoxyuvidin and brassicadiol. this compound is unique in its specific structure and biological activity. It has distinct chemical properties that differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields .
Similar Compounds
- Deoxyuvidin
- Brassicadiol
- Albrassitriol
These compounds share structural similarities with this compound but differ in their specific chemical configurations and biological activities .
Propriétés
Numéro CAS |
110538-22-2 |
|---|---|
Formule moléculaire |
C15H28O3 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
(1R,2S,4aS,8aS)-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C15H28O3/c1-12(2)7-5-8-13(3)11(12)6-9-14(4,17)15(13,18)10-16/h11,16-18H,5-10H2,1-4H3/t11-,13-,14-,15-/m0/s1 |
Clé InChI |
BYRITOMZXUTYAC-MXAVVETBSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC[C@]([C@@]2(CO)O)(C)O)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC(C2(CO)O)(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
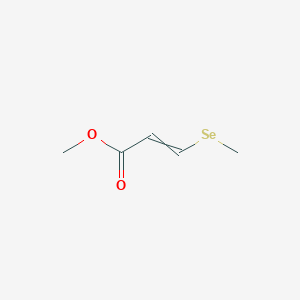
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
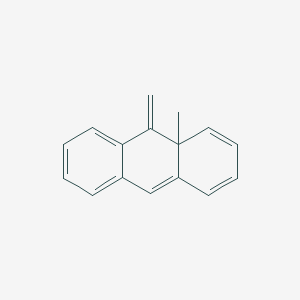
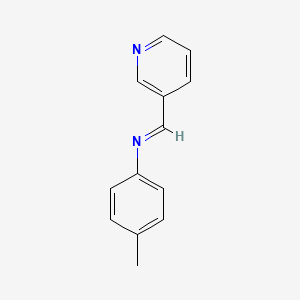
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)
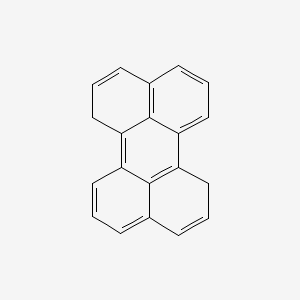
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
